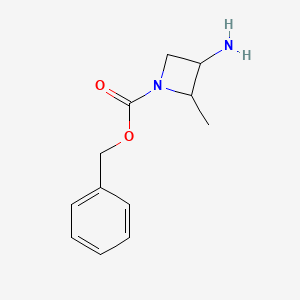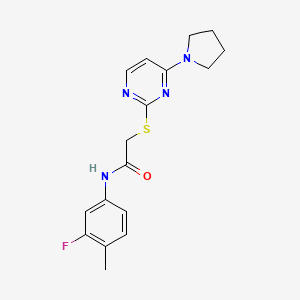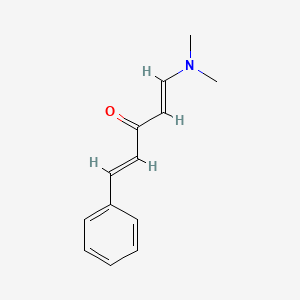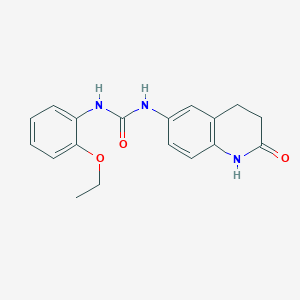
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EPTU and has a unique chemical structure that makes it an interesting candidate for further investigation.
科学的研究の応用
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, starting from related ethoxyphenyl and tetrahydroquinolinyl urea compounds, has been reported. These compounds are produced through intramolecular cyclization processes, highlighting the versatility of urea derivatives in synthesizing complex heterocyclic structures with potential pharmacological activities (Kaptı, Dengiz, & Balcı, 2016).
Antiproliferative Activity
Derivatives of urea, particularly those involving primaquine with hydroxy or halogen substituents, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These studies underline the therapeutic potential of urea derivatives in oncology, particularly in developing treatments for breast carcinoma and other cancers (Perković et al., 2016).
Neuropharmacological Applications
Selective antagonism of orexin-1 receptors by compounds structurally related to 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been explored for their potential to attenuate stress-induced hyperarousal without inducing significant hypnotic effects. This research suggests the feasibility of using urea derivatives in treating disorders associated with stress or hyperarousal, such as anxiety and panic disorders, without the sedative effects typically associated with such treatments (Bonaventure et al., 2015).
Methodological Innovations in Chemistry
The compound and its analogs have also facilitated methodological advancements in organic synthesis. For instance, the development of effective synthetic routes for 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through reactions involving ureas showcases the utility of these compounds in generating pharmacologically relevant molecules (Kolosov et al., 2015).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)19-13-8-9-14-12(11-13)7-10-17(22)20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOICTXZGERJBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)

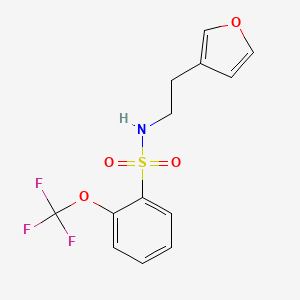
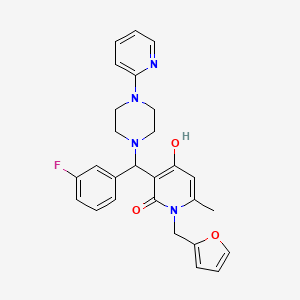
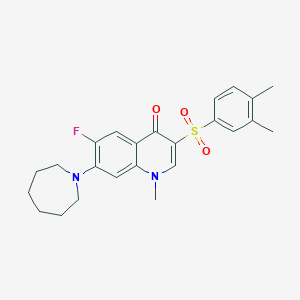
![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)
